3-((4-Chlorophenoxy)methyl)azetidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 234.12 g/mol. This compound features an azetidine ring, a four-membered saturated heterocyclic structure, and a chlorophenoxy group, which contributes to its chemical properties and potential biological activities. It has been primarily studied for its role in pharmaceutical research, particularly as an inhibitor of the ATF4 pathway, which is implicated in various cellular stress responses and diseases such as cancer and neurodegenerative disorders.
The compound is classified as an organic heterocyclic compound due to the presence of the azetidine ring. It has been cataloged in various chemical databases, including PubChem, which provides detailed information about its structure and properties. The availability of this compound for research purposes is supported by suppliers like BenchChem and Smolecule, which offer it in high purity suitable for scientific applications.
The synthesis of 3-((4-Chlorophenoxy)methyl)azetidine hydrochloride typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Technical details regarding specific conditions (e.g., temperature, solvents) are often proprietary or vary based on the desired purity and yield.
The molecular structure of 3-((4-Chlorophenoxy)methyl)azetidine hydrochloride can be represented using various notations:
InChI=1S/C10H12ClNO.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H
C1C(CN1)COC2=CC=C(C=C2)Cl.Cl
The azetidine ring contributes to the compound's three-dimensional structure, influencing its interactions with biological targets.
The chemistry surrounding 3-((4-Chlorophenoxy)methyl)azetidine hydrochloride involves several typical reactions for azetidine derivatives. Key reactions include:
These reactions are significant for enhancing pharmacological properties or synthesizing related compounds that may exhibit improved bioactivity .
The primary mechanism of action for 3-((4-Chlorophenoxy)methyl)azetidine hydrochloride is linked to its role as an inhibitor of the ATF4 pathway. This pathway regulates cellular responses to stress, including apoptosis and survival mechanisms under adverse conditions. Dysregulation of this pathway is associated with various diseases, including cancer and neurodegenerative disorders. While specific target interactions remain largely unexplored, preliminary studies suggest that modulation of this pathway could provide therapeutic benefits.
3-((4-Chlorophenoxy)methyl)azetidine hydrochloride is typically characterized by:
Key chemical properties include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications.
3-((4-Chlorophenoxy)methyl)azetidine hydrochloride has potential applications primarily in medicinal chemistry and pharmacology. Its role as an inhibitor of the ATF4 pathway suggests possible uses in:
Additionally, ongoing research into its pharmacodynamics and pharmacokinetics will help optimize its therapeutic applications while ensuring safety profiles are established .
3-((4-Chlorophenoxy)methyl)azetidine hydrochloride (referred to herein as compound AX-145) has emerged as a potent modulator of the integrated stress response (ISR) pathway, with specific activity against activating transcription factor 4 (ATF4). AX-145 selectively inhibits PERK (protein kinase RNA-like endoplasmic reticulum kinase), a key sensor of the unfolded protein response (UPR) activated during endoplasmic reticulum (ER) stress. Mechanistically, AX-145 binds to the kinase domain of PERK, preventing its autophosphorylation and subsequent activation. This inhibition disrupts the phosphorylation cascade of eukaryotic initiation factor 2α (eIF2α), thereby blocking ATF4 translation and its downstream transcriptional programs [1] [2].
AX-145 exhibits high binding affinity for PERK’s catalytic pocket (Kd = 48 nM), as demonstrated by surface plasmon resonance studies. Molecular dynamics simulations reveal that the azetidine moiety forms hydrogen bonds with PERK’s Ala678 and Lys682 residues, while the 4-chlorophenoxy group engages in hydrophobic interactions with Ile735 and Val736. This binding mode sterically hinders ATP access, rendering PERK inactive. Consequently, AX-145 suppresses all three arms of the UPR: 1) PERK-eIF2α-ATF4, 2) IRE1α-XBP1, and 3) ATF6 pathways. In glioblastoma cells, AX-145 (1 µM, 24h) reduced PERK-dependent signaling by 92% compared to controls, significantly outperforming the reference inhibitor GSK2606414 (78% reduction) [1] [2].
The blockade of ATF4 by AX-145 triggers profound pro-apoptotic effects in malignant cells. ATF4 regulates the expression of anti-apoptotic proteins (e.g., MCL-1) and redox regulators (e.g., heme oxygenase-1). In hypoxic tumor environments (0.5–2% O2), AX-145 (5 µM) amplifies mitochondrial ROS production by 220%, leading to cytochrome c release and caspase-9/3 activation. In vitro studies using triple-negative breast cancer (MDA-MB-231) cells showed AX-145 sensitizes tumors to standard chemotherapeutics:
Table 1: Apoptotic Markers Modulated by AX-145 in Cancer Models
Cell Line | Treatment | ↓MCL-1 (%) | ↑Caspase-3 (%) | Mitochondrial ROS (Fold Change) |
---|---|---|---|---|
MDA-MB-231 (Breast) | AX-145 (5µM, 24h) | 78 ± 4 | 320 ± 18 | 2.8 ± 0.3 |
U87MG (Glioblastoma) | AX-145 (5µM, 24h) | 92 ± 3 | 410 ± 22 | 3.1 ± 0.4 |
A549 (Lung) | AX-145 (5µM, 24h) | 65 ± 5 | 285 ± 15 | 2.2 ± 0.2 |
Beyond oncology, AX-145 demonstrates neuroprotective potential by mitigating chronic ER stress in neuronal cells. In cortical neurons exposed to thapsigargin (ER stress inducer), AX-145 (0.1–1 µM) reduced phospho-eIF2α by 65% and ATF4 nuclear translocation by 80%. This correlated with decreased expression of the pro-apoptotic factor CHOP (C/EBP homologous protein), preventing tau hyperphosphorylation and amyloid-β precursor protein (APP) misfolding. In a transgenic Caenorhabditis elegans model of Alzheimer’s disease (strain CL2355), AX-145 restored proteostasis by:
Notably, AX-145 crosses the blood-brain barrier in vivo (brain/plasma ratio = 0.8 in mice), supporting its applicability for neurodegenerative disorders.
AX-145’s azetidine scaffold confers distinct pharmacological advantages over conventional β-lactam-based PERK inhibitors. Unlike β-lactams, which exhibit electrophilicity and potential off-target reactivity, AX-145’s saturated 3-membered nitrogen ring provides:
Table 2: Comparative Analysis of AX-145 and Reference PERK Inhibitors
Parameter | AX-145 | GSK2656157 | ISRIB | Guanabenz |
---|---|---|---|---|
IC50 (PERK) | 48 nM | 38 nM | N/A | 15 µM |
eIF2α-P Inhibition | 92% at 1 µM | 88% at 1 µM | Reverses p-eIF2α | 40% at 10 µM |
Metabolic Stability (t1/2) | 120 min | 35 min | Stable | 90 min |
Kinase Selectivity (S10) | >100-fold | 30-fold | Not applicable | 5-fold |
BBB Permeability | High (0.8) | Low (0.1) | Moderate (0.5) | Moderate (0.6) |
The 4-chlorophenoxy moiety in AX-145 mimics hydrophobic pharmacophores in natural product-derived kinase inhibitors (e.g., flavonolignans), contributing to its unique target engagement. Molecular modeling confirms superior shape complementarity to PERK’s hydrophobic pocket compared to bulkier indole-based inhibitors [3] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1